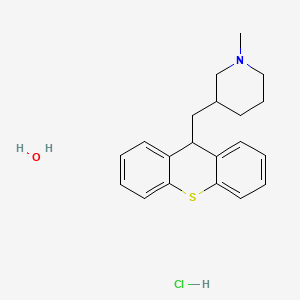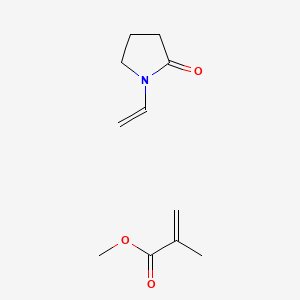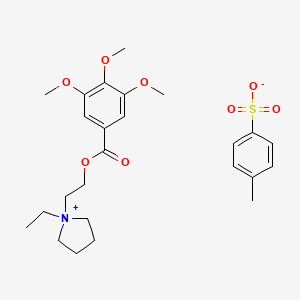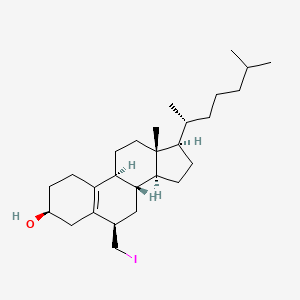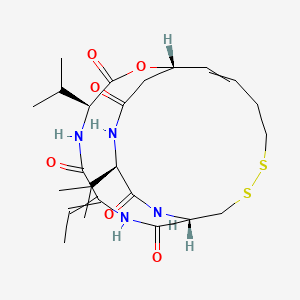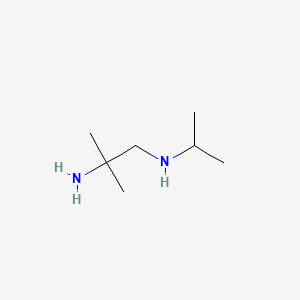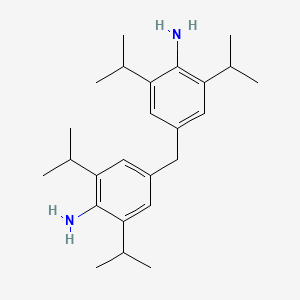
Ácido iofenóxico
Descripción general
Descripción
El ácido iofenóico es un medio de contraste radiográfico que contiene yodo, utilizado principalmente en la colecistografía, un procedimiento de diagnóstico por imágenes para la vesícula biliar. Es conocido por su capacidad para inhibir la liberación de la hormona tiroidea y la conversión periférica de tiroxina a triyodotironina .
Aplicaciones Científicas De Investigación
Iophenoic acid has several applications in scientific research:
Chemistry: It is used as a radiocontrast agent in various imaging techniques.
Biology: Iophenoic acid is studied for its effects on thyroid hormone metabolism.
Medicine: It has been used in the treatment of hyperthyroidism and as a diagnostic tool in cholecystography.
Industry: Iophenoic acid is utilized in the development of new radiocontrast agents and in the study of iodine-containing compounds.
Análisis Bioquímico
Biochemical Properties
Iophenoxic acid plays a significant role in biochemical reactions due to its high-affinity binding to human serum albumin. The compound interacts with various enzymes, proteins, and other biomolecules. Specifically, iophenoxic acid binds to drug sites 1 and 2 on human serum albumin, with high-affinity binding occurring at drug site 1 . The 3-hydroxyl group of iophenoxic acid forms three hydrogen bonds with the side-chains of Tyr 150 and Arg 257, contributing to its strong binding affinity . This interaction is crucial for its function as a radiocontrast agent, as it allows the compound to accumulate rapidly in the gallbladder for effective imaging .
Cellular Effects
Iophenoxic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its high-affinity binding to human serum albumin affects the distribution and availability of the compound within the body . This binding can impact cell signaling pathways by altering the availability of albumin-bound hormones and other signaling molecules. Additionally, iophenoxic acid’s prolonged retention in the body may lead to changes in gene expression and cellular metabolism over time .
Molecular Mechanism
The molecular mechanism of iophenoxic acid involves its high-affinity binding to human serum albumin. The compound’s polar and apolar groups interact with the binding pocket of albumin, providing a full set of salt-bridging or hydrogen bonding partners for its polar groups . The 3-hydroxyl group of iophenoxic acid forms hydrogen bonds with Tyr 150 and Arg 257, while the absence of a binding partner for the hydroxyl group on the benzyl ring at drug site 2 results in lower-affinity binding . This extensive desolvation and specific binding interactions contribute to the compound’s prolonged retention in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, iophenoxic acid exhibits significant stability and prolonged retention. Studies have shown that the compound can remain in the body for extended periods, with a half-life estimated to be at least two and a half years . This prolonged retention is due to its high-affinity binding to human serum albumin, which prevents rapid excretion . Over time, iophenoxic acid may undergo degradation, but its long-term effects on cellular function and stability in in vitro and in vivo studies remain significant .
Dosage Effects in Animal Models
The effects of iophenoxic acid vary with different dosages in animal models. Studies have shown that the compound can be detected in blood samples up to 14 days after ingestion, with dose-dependent residues observed in blood samples . Higher doses of iophenoxic acid result in greater accumulation and prolonged retention in the body . At high doses, the compound may exhibit toxic or adverse effects, including potential interference with normal cellular processes and metabolism .
Metabolic Pathways
Iophenoxic acid is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized in the liver, where it undergoes glucuronidation to form a glucuronide metabolite . This metabolic pathway is crucial for the compound’s excretion and clearance from the body. Additionally, iophenoxic acid’s interaction with human serum albumin affects its distribution and availability within the body, influencing metabolic flux and metabolite levels .
Transport and Distribution
Iophenoxic acid is transported and distributed within cells and tissues through its high-affinity binding to human serum albumin . This binding prevents rapid excretion and allows the compound to accumulate in specific tissues, such as the liver and gallbladder . The transport of iophenoxic acid is influenced by plasma proteins, which can inhibit its uptake and accumulation in tissues . Additionally, the compound’s distribution is affected by its interaction with transporters and binding proteins within the body .
Subcellular Localization
The subcellular localization of iophenoxic acid is primarily determined by its binding to human serum albumin . This interaction directs the compound to specific compartments within cells, such as the liver and gallbladder . The high-affinity binding of iophenoxic acid to albumin ensures its prolonged retention and accumulation in these tissues, which is essential for its function as a radiocontrast agent . Additionally, the compound’s localization may be influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido iofenóico implica la yodación de compuestos fenólicos. El proceso normalmente incluye los siguientes pasos:
Yodación: Un compuesto fenólico se trata con yodo en presencia de un agente oxidante para introducir átomos de yodo en el anillo aromático.
Amidación: El fenol yodado se hace reaccionar entonces con una amina apropiada para formar la amida correspondiente.
Hidrólisis: La amida se hidroliza en condiciones ácidas o básicas para producir ácido iofenóico.
Métodos de Producción Industrial: La producción industrial del ácido iofenóico sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo empleando reactores de flujo continuo y técnicas de purificación avanzadas, como la cristalización y la cromatografía.
Tipos de Reacciones:
Oxidación: El ácido iofenóico puede sufrir reacciones de oxidación, especialmente en el grupo hidroxilo fenólico.
Reducción: Los átomos de yodo en el ácido iofenóico pueden reducirse en condiciones específicas.
Sustitución: El anillo aromático del ácido iofenóico puede sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución electrófila suelen implicar reactivos como el ácido nítrico o el ácido sulfúrico.
Productos Principales:
Oxidación: La oxidación del ácido iofenóico puede conducir a la formación de quinonas.
Reducción: La reducción puede resultar en la eliminación de átomos de yodo, formando derivados desyodados.
Sustitución: Las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo aromático, dando lugar a una amplia gama de derivados.
4. Aplicaciones de la Investigación Científica
El ácido iofenóico tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como agente de contraste radiográfico en diversas técnicas de imagen.
Biología: El ácido iofenóico se estudia por sus efectos en el metabolismo de la hormona tiroidea.
Medicina: Se ha utilizado en el tratamiento del hipertiroidismo y como herramienta de diagnóstico en la colecistografía.
Industria: El ácido iofenóico se utiliza en el desarrollo de nuevos agentes de contraste radiográfico y en el estudio de compuestos que contienen yodo.
Mecanismo De Acción
El ácido iofenóico ejerce sus efectos inhibiendo la liberación de hormonas tiroideas de la glándula tiroides y la conversión periférica de tiroxina a triyodotironina. Lo consigue inhibiendo las enzimas 5’-desyodasa tipo 1 y tipo 2, que son responsables de la conversión de tiroxina a triyodotironina .
Compuestos Similares:
Ácido Iopanoico: Similar al ácido iofenóico, pero contiene un grupo amino en lugar de un grupo hidroxilo en la posición 3 del anillo bencílico yodado.
Ipodate Sódico: Otro agente de contraste radiográfico que contiene yodo con propiedades similares.
Singularidad: El ácido iofenóico es único por su alta afinidad de unión a la albúmina sérica humana, lo que da como resultado una vida media más larga en el cuerpo en comparación con compuestos similares . Esta propiedad lo hace particularmente eficaz como agente de contraste radiográfico, pero también limita su uso clínico debido a la retención prolongada en el cuerpo.
Comparación Con Compuestos Similares
Iopanoic Acid: Similar to iophenoic acid but contains an amino group instead of a hydroxyl group at position 3 on the iodinated benzyl ring.
Ipodate Sodium: Another iodine-containing radiocontrast agent with similar properties.
Uniqueness: Iophenoic acid is unique due to its high-affinity binding to human serum albumin, which results in a longer half-life in the body compared to similar compounds . This property makes it particularly effective as a radiocontrast agent but also limits its clinical use due to prolonged retention in the body.
Propiedades
IUPAC Name |
2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11I3O3/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5,15H,2-3H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIQOQCNFWYSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11I3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046265 | |
| Record name | Iophenoxic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-84-4 | |
| Record name | Iophenoxic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iophenoxic acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iophenoxic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocinnamic acid, α-ethyl-3-hydroxy-2,4,6-triiodo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPHENOXIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73TJC7JGUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While no longer used for this purpose, iophenoxic acid's radiopacity stemmed from its three iodine atoms, which attenuate X-rays. When administered, it was concentrated in the gallbladder, allowing for visualization of the organ on X-ray images. []
ANone: Iophenoxic acid exhibits a remarkably long half-life, estimated to be around 2.5 years. [] Research suggests this persistence is primarily attributed to its exceptionally high binding affinity for human serum albumin, a major protein in blood plasma. This binding effectively slows down its elimination from the body. [, , ]
ANone: Although structurally similar, iophenoxic acid demonstrates a significantly longer half-life than iopanoic acid (years vs. weeks). This difference arises from iophenoxic acid's higher binding affinity for a specific site on human serum albumin. []
ANone: The molecular formula of iophenoxic acid is C11H11I3O3, and its molecular weight is 628.9 g/mol.
ANone: Researchers have employed various spectroscopic techniques to study iophenoxic acid, including:
- (19)F NMR Spectroscopy: This technique has been valuable in investigating the interaction of iophenoxic acid with human serum albumin, helping to identify its binding sites. []
- Countercurrent Distribution: This method has been used to analyze the metabolites of iophenoxic acid. [, ]
- Thin Layer Chromatography: This technique has been employed to separate and identify iophenoxic acid metabolites. []
ANone: Research on feral goats in New Zealand indicates that iophenoxic acid's stability in bait carriers varies. While it was found to be less phytotoxic in petrolatum grease compared to carbopol gel, its retention time was significantly longer in petrolatum. Carbopol gel lost most of the iophenoxic acid after rainfall simulations. []
ANone: Iophenoxic acid is not known to possess catalytic properties and is not typically used in catalytic applications.
ANone: While computational studies specifically focusing on iophenoxic acid are limited in the provided research, researchers have used techniques like nonlinear regression analysis to model the relationship between iophenoxic acid dose rates in prey animals and the resulting serum iodine levels in predators consuming them. []
ANone: Yes, researchers have investigated the use of ethyl-iophenoxic acid (Et-IPA) and propyl-iophenoxic acid (Pr-IPA) as bait markers. These analogs have shown varying persistence times in different species, highlighting the impact of even minor structural changes on their pharmacokinetic properties. [, , ]
ANone: Research on bait delivery systems for feral pigs has shown that incorporating iophenoxic acid into a manufactured bait called PIGOUT® led to successful marking of the animals. [] This suggests that specific formulations can enhance the delivery and uptake of iophenoxic acid.
ANone: Studies have demonstrated that the persistence of iophenoxic acid marking varies considerably among species. While it can persist for several months in some eutherian mammals, it is eliminated much faster in marsupials. This difference highlights the importance of considering species-specific physiology when interpreting biomarker data. [, , ]
ANone: Iophenoxic acid has been successfully used as a biomarker to:
- Assess bait uptake: Researchers incorporate iophenoxic acid into baits to track bait consumption by various species, including feral pigs, badgers, stoats, foxes, and Tasmanian devils. [, , , , , , ]
- Evaluate baiting strategies: Studies have used iophenoxic acid to compare the effectiveness of different bait types, deployment strategies, and baiting intensities for managing wildlife populations. [, , , ]
ANone: Yes, studies have demonstrated that the concentration of iophenoxic acid (or its metabolites) in blood plasma can be directly correlated to the amount of bait consumed by an animal. This enables researchers to not only determine if an animal has consumed bait but also to estimate how much. [, , ]
ANone: Resistance to iophenoxic acid is not a relevant concept, as it is not used for therapeutic purposes where resistance mechanisms would develop.
ANone: While generally considered safe at the doses used for marking studies, high doses of iophenoxic acid have been reported to interfere with thyroid function tests by increasing serum protein-bound iodine levels without actually affecting thyroid hormone production. []
ANone: Although iophenoxic acid has proven valuable in wildlife research, its use raises concerns regarding potential non-target exposure and environmental persistence. Studies highlight the need for further research to fully assess the long-term ecological effects of iophenoxic acid and its analogues. [, ]
ANone: * Serum Iodine Measurement: Traditionally, iophenoxic acid presence was indirectly determined by measuring elevated iodine levels in blood plasma or serum. [, , , , , , , , ]* Direct Measurement: Advanced analytical techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) have enabled the direct detection and quantification of iophenoxic acid and its analogues in biological samples, providing more accurate and specific measurements. [, , ]
ANone: A range of analytical methods are employed in iophenoxic acid research:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the detection and quantification of iophenoxic acid and its analogs in biological matrices. [, , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV detection, allows for separation and quantification of iophenoxic acid in various samples. []
- Fluorescence Microscopy: This technique, combined with image analysis software, has been used to quantify the fluorescence of Rhodamine B, another bait marker often used in conjunction with iophenoxic acid, in animal whiskers. []
ANone: Specific studies on the dissolution and solubility of iophenoxic acid are not included in the provided research papers.
ANone: While not explicitly detailed, the application of advanced analytical techniques like LC-MS/MS and HPLC in iophenoxic acid research implies the importance of method validation to ensure the accuracy, precision, and reliability of the results. [, , ]
ANone: Several alternative biomarkers are available, each with its own advantages and limitations:
- Rhodamine B: This fluorescent dye marks whiskers and hair. While non-invasive, its persistence is shorter than iophenoxic acid. [, , , ]
- Other Iophenoxic Acid Analogs: Researchers are increasingly exploring ethyl-iophenoxic acid (Et-IPA) and propyl-iophenoxic acid (Pr-IPA) as alternatives, offering potentially different persistence profiles and enabling more complex study designs. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






